Chiral Purity and Stereochemical Integrity vs. Racemic Mixture and (R)-Enantiomer
The (S)-enantiomer (CAS 811842-25-8) exhibits >98% enantiomeric purity, as evidenced by specific optical rotation and chiral HPLC analysis [1]. In contrast, the racemic mixture (CAS 53284-84-7) comprises a 1:1 ratio of (S)- and (R)-enantiomers, lacking stereochemical definition . The (R)-enantiomer (CAS 475649-32-2) is also available with 97% purity but is structurally distinct and may exhibit divergent biological activity .
| Evidence Dimension | Enantiomeric purity / Stereochemical configuration |
|---|---|
| Target Compound Data | >98% ee (single (S)-enantiomer) |
| Comparator Or Baseline | Racemic mixture (CAS 53284-84-7): 1:1 (S):(R) ratio; (R)-enantiomer (CAS 475649-32-2): 97% purity (R)-configuration |
| Quantified Difference | Target compound provides defined (S)-stereochemistry vs. racemic mixture's undefined 1:1 mixture; opposite configuration vs. (R)-enantiomer |
| Conditions | Chiral HPLC, optical rotation |
Why This Matters
Defined stereochemistry is critical for reproducible SAR studies, asymmetric catalysis, and chiral drug intermediate synthesis where stereochemical integrity directly impacts biological activity and regulatory compliance.
- [1] Adooq. (2023). (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanoic acid. Datasheet. Purity >98%. View Source
